molecular formula C12H21BrO2 B13336228 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane

Katalognummer: B13336228
Molekulargewicht: 277.20 g/mol
InChI-Schlüssel: RKFGLJZNQPCLJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane is a chemical compound with the molecular formula C12H21BrO2. It is characterized by the presence of a bromine atom, a dimethylcyclohexyl group, and an oxolane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane typically involves the bromination of 4-[(4,4-dimethylcyclohexyl)oxy]oxolane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield 3-Iodo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane .

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving the modification of biological molecules.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane involves its interaction with specific molecular targets. The bromine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxane
  • 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]tetrahydrofuran
  • 3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]pyran

Uniqueness

3-Bromo-4-[(4,4-dimethylcyclohexyl)oxy]oxolane is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Eigenschaften

Molekularformel

C12H21BrO2

Molekulargewicht

277.20 g/mol

IUPAC-Name

3-bromo-4-(4,4-dimethylcyclohexyl)oxyoxolane

InChI

InChI=1S/C12H21BrO2/c1-12(2)5-3-9(4-6-12)15-11-8-14-7-10(11)13/h9-11H,3-8H2,1-2H3

InChI-Schlüssel

RKFGLJZNQPCLJG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(CC1)OC2COCC2Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.